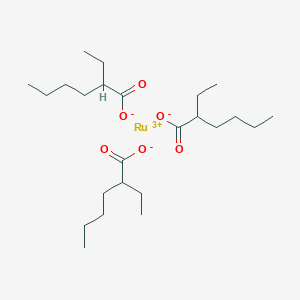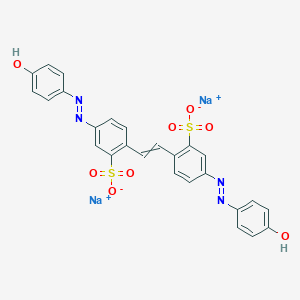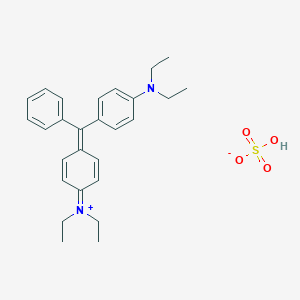
2-(Trideuteriomethyl)butanoic acid
概要
説明
2-(Trideuteriomethyl)butanoic acid is a deuterated analog of 2-methylbutanoic acid. This compound is characterized by the substitution of three hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C₅H₇D₃O₂, and it has a molecular weight of 105.15 g/mol. This compound is commonly used as a tracer in metabolic studies and drug development due to its unique isotopic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trideuteriomethyl)butanoic acid typically involves the deuteration of 2-methylbutanoic acid. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in organic synthesis . The reaction conditions often require a palladium catalyst and a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through distillation and chromatographic techniques .
化学反応の分析
Types of Reactions: 2-(Trideuteriomethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions involve the replacement of functional groups in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens, nucleophiles
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols
Substitution Products: Various substituted derivatives
科学的研究の応用
2-(Trideuteriomethyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways and reaction mechanisms.
Biology: Employed in studies involving metabolic flux analysis and isotope labeling to track metabolic processes.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the metabolism and distribution of pharmaceutical compounds.
Industry: Applied in environmental research to study the effects of pollutants on ecosystems and to monitor the sustainability and environmental impact of industrial processes.
作用機序
The mechanism of action of 2-(Trideuteriomethyl)butanoic acid involves its incorporation into metabolic pathways as a deuterated analog of 2-methylbutanoic acid. The deuterium atoms in the molecule provide a unique isotopic signature that can be detected using mass spectrometry, allowing researchers to trace the compound’s metabolic fate . The molecular targets and pathways involved include various enzymes and transporters that recognize and process the deuterated analog similarly to the non-deuterated form .
類似化合物との比較
2-Methylbutanoic Acid: The non-deuterated analog of 2-(Trideuteriomethyl)butanoic acid, commonly found in human urine and used as a biomarker for various diseases.
2-Methylpropanoic Acid: Another branched-chain carboxylic acid with similar chemical properties but different metabolic pathways.
3-Methylbutanoic Acid: A structural isomer with distinct chemical and biological properties.
Uniqueness: The primary uniqueness of this compound lies in its deuterium content, which provides enhanced stability and distinct isotopic properties. This makes it particularly valuable in tracer studies and metabolic research, where precise tracking of biochemical processes is essential.
特性
IUPAC Name |
2-(trideuteriomethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)









